molecular formula C14H17N3O8 B12325092 Boc-L-2,4-Dinitrophe

Boc-L-2,4-Dinitrophe

Cat. No.: B12325092
M. Wt: 355.30 g/mol
InChI Key: ANQMEPHYMTWCEW-UHFFFAOYSA-N
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Description

Strategic Importance of Boc-Protecting Groups in Complex Molecular Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. genscript.com Its primary function is to temporarily mask the reactivity of an amino group, allowing other chemical transformations to occur elsewhere in the molecule without interference. numberanalytics.com This control is essential in the multi-step synthesis of complex molecules such as pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base and is known for its stability under various conditions, yet it can be readily removed with strong acids like trifluoroacetic acid (TFA). numberanalytics.comwikipedia.orgchempep.com

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me This approach allows for the selective modification of different functional groups within a single molecule, which is crucial for complex syntheses like solid-phase peptide synthesis (SPPS). fiveable.me

The Boc group is a cornerstone of many orthogonal strategies because it is stable towards bases and most nucleophiles but is labile under acidic conditions. organic-chemistry.org This characteristic allows it to be used in tandem with base-labile protecting groups, most notably the Fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comorganic-chemistry.org The Boc/Fmoc pairing is a classic orthogonal system in peptide chemistry, enabling the selective deprotection of the N-terminus (protected with Boc or Fmoc) and amino acid side chains (often protected with the other). numberanalytics.comfiveable.me

Table 2: Comparison of Boc and Fmoc Protecting Groups in an Orthogonal Strategy

Feature Boc (tert-butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Target Group Amines genscript.com Amines numberanalytics.com
Stability Stable to bases and nucleophiles organic-chemistry.org Stable to acids numberanalytics.com
Cleavage Condition Strong acid (e.g., Trifluoroacetic Acid - TFA) wikipedia.orgchempep.com Base (e.g., Piperidine) numberanalytics.com

| Orthogonal Partner | Fmoc, Cbz numberanalytics.com | Boc numberanalytics.com |

The Boc protecting group was first introduced in the 1960s and represented a major advancement in the field of peptide synthesis. numberanalytics.com Its application was famously integral to the early development of Solid Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield. peptide.comseplite.com This methodology revolutionized the way peptides were constructed, and Boc-protected amino acids were central to its success. peptide.com

Over the decades, the utility of Boc chemistry has expanded significantly beyond its original application in peptide synthesis. numberanalytics.com It is now a staple in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. genscript.comnumberanalytics.com Modern advancements include the development of more selective and efficient reagents for introducing the Boc group and the creation of specialized protocols, such as "Rapid Boc chemistry," designed to overcome challenges in synthesizing difficult peptide sequences. numberanalytics.compeptide.com While the Fmoc strategy has become more prevalent in SPPS, the Boc method remains highly relevant, in part because many Boc-amino acids are stable, crystalline solids that can be stored for long periods. seplite.comgoogle.com

Significance of Dinitrophenyl Moieties in Contemporary Chemical Transformations

The 2,4-dinitrophenyl (DNP) group is a highly functionalized aromatic moiety characterized by a phenyl ring substituted with two nitro groups. These nitro groups are strongly electron-withdrawing, which profoundly influences the chemical reactivity of the aromatic ring and any attached functionalities. This property makes the DNP group significant in various chemical contexts, from synthetic intermediates to mechanistic probes. researchgate.netscirp.org

The two nitro (-NO₂) groups on the dinitrophenyl moiety exert a powerful electron-withdrawing effect on the aromatic ring. This occurs through a combination of the inductive effect (electronegativity of the nitrogen and oxygen atoms) and, more significantly, the resonance effect (delocalization of the ring's pi-electrons onto the nitro groups). quora.com The result is a highly electron-deficient, or "electron-poor," aromatic system. This depletion of electron density is a key factor that activates the ring toward nucleophilic attack, a reaction that is typically difficult for unsubstituted benzene (B151609) rings. researchgate.net

The electron-deficient nature of the DNP moiety makes it an excellent activating group for nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net By withdrawing electron density, the nitro groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring, thereby lowering the activation energy of the reaction. researchgate.net

Furthermore, the 2,4-dinitrophenoxide ion is an effective leaving group. semanticscholar.org When the DNP group is attached to another moiety, such as an acyl group in a 2,4-dinitrophenyl ester, it can be readily displaced by a nucleophile. mdpi.com The stability of the resulting 2,4-dinitrophenoxide anion, which is due to the extensive delocalization of the negative charge across the aromatic ring and the two nitro groups, makes it energetically favorable to depart. semanticscholar.org Studies on acyl transfer reactions confirm that the departure of the dinitrophenoxide is a key step in a stepwise addition-elimination mechanism. mdpi.comresearchgate.net

The L-Stereocenter: Foundations of Chiral Synthesis and Stereochemical Control

Chirality is a fundamental geometric property of molecules, where a molecule is non-superimposable on its mirror image. wikipedia.org In many organic molecules, chirality arises from a stereocenter, which is typically a carbon atom bonded to four different substituents. wikipedia.orgsolubilityofthings.com These non-superimposable mirror images are known as enantiomers.

The "L" designation in Boc-L-2,4-dinitrophenylalanine refers to the absolute configuration of the molecule's stereocenter—the alpha-carbon of the original phenylalanine. It signifies a specific three-dimensional arrangement of the substituents around this chiral center, analogous to the configuration of L-glyceraldehyde, the reference compound for the D/L naming system commonly used for amino acids. msu.edu

The control of stereochemistry is paramount in modern chemical synthesis, especially in the pharmaceutical industry, as different enantiomers of a drug can have dramatically different biological activities and physiological effects. solubilityofthings.com The L-stereocenter in Boc-L-2,4-dinitrophenylalanine makes it a valuable chiral building block. It belongs to the "chiral pool," which consists of readily available, enantiomerically pure compounds (like natural amino acids) that can be used as starting materials. ethz.ch By incorporating such a pre-defined stereocenter into a synthetic route, chemists can construct complex target molecules with a high degree of stereochemical precision, a key goal of asymmetric synthesis. ethz.chnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQMEPHYMTWCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc L 2,4 Dinitrophe and Analogues

Strategies for Stereoselective Synthesis of the L-Configuration

Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of biologically relevant amino acids. The L-configuration is the naturally occurring form for most proteinogenic amino acids, and its selective synthesis requires sophisticated asymmetric strategies.

Chiral Auxiliaries and Catalysts in Asymmetric Induction

Asymmetric induction, the process of influencing the stereochemical outcome of a reaction, is frequently accomplished using chiral auxiliaries or catalysts. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction diastereoselectively, after which it can be removed and often recycled. wikipedia.org

One prominent class of chiral auxiliaries is the oxazolidinones, popularized by David Evans. These are typically prepared from readily available amino alcohols. In this method, an N-acylated oxazolidinone undergoes diastereoselective enolization and subsequent alkylation. The steric hindrance provided by the substituents on the oxazolidinone ring directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. wikipedia.org

Another effective strategy involves the use of nickel(II) complexes derived from Schiff bases of glycine (B1666218) or alanine (B10760859) and a chiral ligand. nih.gov For example, complexes formed with ligands like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide can be used to isomerize racemic α-amino acids to the desired (S)-amino acid with high optical purity after acidic hydrolysis. tcichemicals.com These methods offer the advantage of operational convenience and scalability. nih.gov

Chiral catalysts, on the other hand, can generate a chiral product from a prochiral substrate without being consumed in the reaction. Chiral binaphthol (BINOL)-derived aldehydes have emerged as powerful organocatalysts for the asymmetric synthesis of amino acids. frontiersin.orgnih.gov These catalysts activate N-unprotected amino acid esters through the formation of a chiral Schiff base, which then controls the facial selectivity of subsequent reactions. nih.gov

Table 1: Examples of Chiral Auxiliaries and Catalysts in L-Amino Acid Synthesis

Auxiliary/Catalyst SystemSubstrate TypeTypical Diastereomeric/Enantiomeric Excess (de/ee)Reference
Evans' OxazolidinoneN-Acyl Imide>95% de wikipedia.org
Ni(II) Complex of (S)-2-[(N-alkylprolyl)amino]benzophenoneRacemic α-Amino AcidsHigh optical purity nih.govtcichemicals.com
Chiral BINOL-AldehydeN-Unprotected Amino Esters>90% ee frontiersin.orgnih.gov
Phase-Transfer Catalysts (e.g., Cinchona alkaloid-derived)Glycine Schiff BaseUp to 99% ee researchgate.net

Enantioselective Routes to Boc-L-Amino Acid Scaffolds

The synthesis of the final Boc-L-amino acid scaffold involves two key stages: the enantioselective formation of the amino acid and the protection of the α-amino group with the tert-butoxycarbonyl (Boc) group.

One general and highly enantioselective method involves the catalytic asymmetric vinylation of aldehydes to produce chiral allylic alcohols. organic-chemistry.org These intermediates can be converted to allylic amines through a nih.govnih.gov-sigmatropic rearrangement, a reaction known as the Overman rearrangement. Subsequent oxidative cleavage of the double bond in the allylic amine yields the desired L-α-amino acid with excellent enantiomeric excess. organic-chemistry.org This method is versatile and has been successfully applied to the synthesis of nonproteinogenic amino acids. organic-chemistry.org

Enzymatic synthesis also represents a powerful route, offering high selectivity under mild conditions. rsc.org For instance, enzymes can catalyze the asymmetric reductive amination of α-keto acids or the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids to produce chiral amino acids. rsc.org

Once the chiral L-amino acid is obtained, the amino group is protected. The Boc group is one of the most common N-protecting groups in peptide synthesis due to its stability under a wide range of conditions and its facile removal with acid. organic-chemistry.orgmasterorganicchemistry.com The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgorgsyn.org The choice of solvent and base can be optimized; for example, using a mixture of acetone (B3395972) and water with triethylamine (B128534) as the base provides an efficient method for Boc protection. google.com

Synthesis of the 2,4-Dinitrophenyl Moiety and its Coupling

The introduction of the 2,4-dinitrophenyl (DNP) group onto the α-amino nitrogen of the Boc-L-amino acid scaffold is a key step. This is typically achieved after the stereocenter is set and the carboxylic acid function is appropriately protected, if necessary. However, for the specific target of this article, the DNP group is attached to the side-chain amine of an amino acid like lysine, or more commonly, the DNP group is attached to the alpha-amine of a free amino acid before Boc protection of a different functionality, or used as a label. The primary reaction for this coupling is Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) in Dinitrophenylation

Aromatic rings are generally electron-rich and thus react with electrophiles. However, they can be made susceptible to attack by nucleophiles if they possess strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The SNAr reaction is the primary mechanism for the dinitrophenylation of amines. pressbooks.pub

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (the amino group of the amino acid) attacks the carbon atom bearing the leaving group (typically a halide like fluoride (B91410) or chloride) on the dinitrophenyl ring. This attack is possible because the two nitro groups, positioned ortho and para to the leaving group, strongly withdraw electron density from the ring, making it electrophilic. wikipedia.orgpressbooks.pub This addition step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The reaction is facilitated by the ability of the ortho and para nitro groups to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.compressbooks.pub Reagents like 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, are highly effective for this purpose. pressbooks.publookchem.com

Formation of Carbon-Nitrogen Bonds Involving Dinitrophenyl Groups

The formation of the carbon-nitrogen (C-N) bond between the amino acid and the 2,4-dinitrophenyl group is the direct result of the SNAr reaction. The nitrogen atom of the amino acid's amino group acts as the nucleophile, attacking the C1 position of the 2,4-dinitrohalobenzene. pressbooks.pub This reaction was famously used by Frederick Sanger to determine the N-terminal amino acid of proteins. masterorganicchemistry.com

The resulting N-(2,4-dinitrophenyl)amino acids are stable and intensely colored, which historically aided in their identification. nih.gov The C-N bond formed is robust, making the DNP group a permanent label under many biochemical conditions. The reaction can be carried out in various solvents, including aqueous ethanol (B145695) or dimethylformamide, often with the addition of a mild base like sodium bicarbonate to neutralize the acid generated (HX) and to ensure the amino group is in its more nucleophilic free base form.

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is crucial to maximize the yield and purity of the final Boc-L-2,4-dinitrophenylalanine analogue. Key parameters include solvent, temperature, reaction time, and the choice of reagents and catalysts.

For the SNAr coupling step, the choice of solvent is important. Solvents like ethanol, acetonitrile (B52724), and N,N-dimethylformamide (DMF) are commonly used. researchgate.netyoutube.com The reaction often requires heating (reflux) to proceed at a reasonable rate, though highly activated substrates like 2,4-dinitrofluorobenzene can react at room temperature. pressbooks.pubyoutube.com A typical laboratory procedure might involve refluxing the reactants in ethanol for a set period, followed by cooling to allow the product to crystallize. youtube.com Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time. youtube.com

Purity is a significant concern, as side reactions can occur. For instance, in peptide synthesis, side reactions like racemization or the formation of by-products such as diketopiperazines and aspartimides can reduce the purity of the desired product. ub.edu While the synthesis of a single modified amino acid is less complex, maintaining the stereochemical integrity at the α-carbon is still critical. The reaction conditions, particularly temperature and base concentration, must be controlled to prevent epimerization.

The purification of the final product is typically achieved through recrystallization or chromatography. For instance, after the SNAr reaction, the product often precipitates from the reaction mixture upon cooling. youtube.com This solid can then be collected by filtration and washed with a cold solvent to remove impurities. Further purification by recrystallization from a suitable solvent system can yield a product of high purity.

Table 2: Key Optimization Parameters for Synthesis

ParameterObjectiveTypical Conditions/ConsiderationsReference
Solvent Solubilize reactants, influence reaction rateEthanol, DMF, Acetonitrile, THF. The choice can significantly impact yield. researchgate.net
Temperature Control reaction rate and minimize side reactionsRoom temperature to reflux, depending on the reactivity of the electrophile. pressbooks.pubresearchgate.netyoutube.com
Base Neutralize acid by-product, deprotonate nucleophileTriethylamine, Sodium Bicarbonate. Must be chosen to avoid side reactions like racemization. orgsyn.orggoogle.com
Reaction Time Ensure complete conversion without product degradationMonitored by TLC or HPLC. Can range from hours to overnight. orgsyn.orgyoutube.com
Purification Isolate pure productRecrystallization, column chromatography. youtube.com

Catalytic Systems in Boc-L-2,4-Dinitrophenylalanine Formation

The formation of Boc-L-2,4-dinitrophenylalanine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a suitable derivative of L-phenylalanine and an activated 2,4-dinitrophenyl source. While the classical Sanger's reaction utilizes 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) under basic conditions without specific catalysis, modern synthetic chemistry seeks more efficient and milder catalytic systems. patsnap.com

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of amino acids. nih.govresearchgate.net These methods often employ palladium precursors like Pd(OAc)₂ in conjunction with specialized ligands to facilitate the coupling of aryl halides with amino acid esters. rsc.orgnih.gov While broadly applicable, the use of such catalysts for the synthesis of highly electron-deficient systems like Boc-L-2,4-dinitrophenylalanine requires careful optimization to prevent side reactions and ensure high yields. Research has shown that bulky and electron-rich phosphine (B1218219) ligands can be effective for the coupling of amino acids with inactive aryl halides. researchgate.net The direct application to activated substrates like 2,4-dinitrohalobenzenes may benefit from similar ligand design to modulate catalyst reactivity and stability.

Phase-transfer catalysis (PTC) represents another promising strategy, particularly for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. Chiral phase-transfer catalysts have been successfully employed in the asymmetric synthesis of amino acid derivatives, suggesting their potential for the stereoretentive synthesis of Boc-L-2,4-dinitrophenylalanine. phasetransfer.com These catalysts, often based on cinchona alkaloids, can facilitate the transfer of the deprotonated Boc-L-phenylalanine from an aqueous or solid phase to an organic phase containing the dinitrophenylating agent, potentially increasing reaction rates and yields under mild conditions. phasetransfer.com

Furthermore, microwave-assisted organic synthesis (MAOS) has been shown to accelerate peptide couplings and other organic reactions, including the synthesis of hydantoins from amino acids in aqueous media. mdpi.comdoaj.orgbeilstein-journals.orgbiotage.com The application of microwave irradiation to the synthesis of Boc-L-2,4-dinitrophenylalanine could significantly reduce reaction times and improve efficiency, particularly in solid-phase synthesis protocols. mdpi.comdoaj.org

Catalytic SystemKey FeaturesPotential Application to Boc-L-2,4-Dinitrophenylalanine Synthesis
Palladium-based Employs Pd(0) or Pd(II) precursors with phosphine ligands.N-arylation of Boc-L-phenylalanine with 2,4-dinitrohalobenzenes. nih.govresearchgate.netrsc.orgnih.gov
Phase-Transfer Utilizes catalysts (e.g., quaternary ammonium (B1175870) salts, cinchona alkaloids) to facilitate reactions between different phases.Reaction of aqueous Boc-L-phenylalanine salt with 2,4-dinitrohalobenzene in an organic solvent. phasetransfer.com
Microwave-Assisted Uses microwave energy to accelerate reaction rates.Rapid synthesis in both solution and solid-phase formats. mdpi.comdoaj.orgbeilstein-journals.orgbiotage.com

Solvent Effects and Reaction Kinetics in Complex Derivatizations

The kinetics of the SNAr reaction to form Boc-L-2,4-dinitrophenylalanine are profoundly influenced by the choice of solvent. The reaction proceeds through a polar, negatively charged Meisenheimer intermediate, and solvents that can stabilize this intermediate will generally accelerate the reaction. uchile.cl

Kinetic studies on the reaction of 2,4-dinitrochlorobenzene and 1-fluoro-2,4-dinitrobenzene with amines like piperidine (B6355638) and morpholine (B109124) have provided valuable insights into solvent effects. researchgate.net Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are known to enhance the rates of SNAr reactions. uchile.cl These solvents are effective at solvating the cationic counter-ion of the nucleophile and the polar transition state, without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.

In the context of synthesizing Boc-L-2,4-dinitrophenylalanine, the choice of solvent must also account for the solubility of the Boc-protected amino acid. A mixture of water and a polar aprotic solvent is often employed to dissolve both the deprotonated amino acid and the dinitrophenylating agent. The rate-determining step in these reactions can be either the formation of the Meisenheimer complex or the departure of the leaving group, and this can be influenced by the solvent's ability to act as a hydrogen-bond donor. uchile.cl For instance, in reactions with 1-fluoro-2,4-dinitrobenzene, hydrogen-bond donor solvents can assist in the departure of the fluoride ion, making the initial nucleophilic attack the rate-limiting step. uchile.cl

The table below summarizes the general effects of different solvent classes on SNAr reactions relevant to the synthesis of Boc-L-2,4-dinitrophenylalanine.

Solvent ClassExamplesGeneral Effect on SNAr RateRationale
Aprotic Polar DMF, DMSO, AcetonitrileHighStabilizes the polar Meisenheimer intermediate without deactivating the nucleophile through strong hydrogen bonding. uchile.cl
Protic Polar Water, EthanolModerate to LowCan stabilize the intermediate but also solvates and deactivates the nucleophile through hydrogen bonding. researchgate.net
Aprotic Nonpolar Toluene, DioxaneLowPoor at solvating the charged intermediate, leading to slower reaction rates.

Preparation of Structurally Diverse Boc-L-2,4-Dinitrophenylalanine Derivatives

The inherent reactivity of the dinitrophenyl group and the versatility of the Boc-protected amino acid scaffold allow for the synthesis of a wide array of derivatives with tailored properties.

Modifications for Enhanced Reactivity and Selectivity

The reactivity of the dinitrophenyl ring can be modulated by altering the substituents. While the two nitro groups strongly activate the ring towards nucleophilic attack, their positions can be varied to fine-tune this reactivity. Furthermore, the nature of the leaving group on the dinitrophenyl precursor is critical; fluoride is generally more reactive than chloride in SNAr reactions.

For bioconjugation applications, the stability of the resulting linkage is paramount. While the dinitrophenyl group itself can be a target for further reactions, modifications to the phenylalanine backbone or the Boc-protecting group can introduce new functionalities. For instance, the dinitrophenyl group of a Boc-histidine(DNP) derivative has been shown to be cleavable under conditions used for Fmoc-deprotection (20% piperidine in DMF), highlighting a potential pathway for selective deprotection and further modification. cigb.edu.cu This suggests that the stability of the DNP group on other amino acids could be influenced by the local chemical environment, offering a handle for controlled release or modification.

Research into dinitroimidazoles as bioconjugation reagents has revealed that these compounds can react selectively with cysteines in an aqueous neutral environment and with lysines in organic solvents in the presence of a base. nih.gov This dual reactivity, governed by the reaction conditions, provides a blueprint for designing Boc-L-2,4-dinitrophenylalanine derivatives with tunable selectivity for different amino acid residues in proteins.

Synthesis of Bioconjugate and Probe Precursors

Boc-L-2,4-dinitrophenylalanine and its analogues are valuable precursors for the synthesis of bioconjugates and molecular probes. The dinitrophenyl (DNP) moiety is a well-known hapten, capable of eliciting a strong immune response, making DNP-containing molecules useful in immunology research. chemimpex.com

A notable example of a bioconjugate precursor is the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. nih.gov This compound, prepared from N-Boc-p-iodo-L-phenylalanine, can be readily radioiodinated and then used directly in peptide synthesis to create radiolabeled peptides for imaging or therapeutic applications. nih.gov This strategy could be adapted to create a DNP-containing and radiolabeled phenylalanine derivative for dual-modality probes.

Furthermore, the development of fluorogenic D-amino acids for real-time monitoring of peptidoglycan biosynthesis showcases the potential for creating environmentally sensitive probes from amino acid scaffolds. nih.gov By incorporating a molecular rotor into the amino acid structure, fluorescence is only observed upon incorporation into the rigid peptidoglycan matrix. A similar design principle could be applied to Boc-L-2,4-dinitrophenylalanine, where the DNP group could act as a quencher for a nearby fluorophore. Cleavage of a specific linker or a change in the local environment upon binding to a target could then lead to a fluorescent signal.

The synthesis of amino acid conjugated diphenylmethylpiperazine derivatives demonstrates the utility of coupling Boc-amino acids to other pharmacologically active scaffolds to enhance their properties. researchgate.net Boc-L-2,4-dinitrophenylalanine could be similarly conjugated to various molecules to create targeted therapeutics or diagnostic agents.

Derivative TypeSynthetic StrategyApplication
Radiolabeled Precursor Stannylation of a halo-Boc-L-phenylalanine derivative followed by radiohalogenation. nih.govSynthesis of radiolabeled peptides for PET or SPECT imaging.
Fluorogenic Probe Incorporation of a molecular rotor or a FRET pair involving the DNP group. nih.govReal-time monitoring of biological processes.
Hapten Conjugate Coupling of Boc-L-2,4-dinitrophenylalanine to peptides, proteins, or other biomolecules. chemimpex.comImmunological studies, antibody generation, and diagnostics.
Drug Conjugate Amide bond formation between Boc-L-2,4-dinitrophenylalanine and a drug molecule. researchgate.netTargeted drug delivery and enhanced therapeutic efficacy.

Mechanistic Investigations and Reactivity Studies of Boc L 2,4 Dinitrophe

Elucidation of Reaction Pathways Involving the Dinitrophenyl Group

The dinitrophenyl (DNP) group is a key determinant of the reactivity of Boc-L-2,4-dinitrophenylalanine. Its strong electron-withdrawing nature profoundly influences the chemistry of the aromatic ring.

Detailed Kinetics of SNAr Reactions

The primary reaction pathway for the dinitrophenyl group is nucleophilic aromatic substitution (SNAr). This reaction is characterized by the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the displacement of a leaving group. In the case of a dinitrophenylalanine derivative, the "leaving group" is typically not a halide but rather the entire amino acid backbone in certain cleavage reactions, or the dinitrophenyl ring can be attacked by nucleophiles if it is attached to a suitable leaving group in a synthetic precursor.

The kinetics of SNAr reactions are well-documented for compounds structurally related to Boc-L-2,4-dinitrophenylalanine, such as 1-chloro-2,4-dinitrobenzene (B32670) and various dinitrophenyl ethers. These studies reveal that the reaction rates are significantly influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. For instance, kinetic studies of the reaction between 1-chloro-2,4-dinitrobenzene (ClDNB) and various biothiols have shown that the reaction follows second-order kinetics. organic-chemistry.org The rate of these reactions is dependent on the nucleophilicity of the attacking species.

A general mechanism for the SNAr reaction of a 1-substituted-2,4-dinitrobenzene with a nucleophile (Nu-) proceeds via a two-step addition-elimination pathway. The first step, which is often rate-determining, involves the nucleophilic attack to form the Meisenheimer complex. The presence of two nitro groups at the ortho and para positions is crucial for stabilizing the negative charge of this intermediate through resonance.

Table 1: Representative Second-Order Rate Constants for SNAr Reactions of Dinitrophenyl Derivatives with Various Nucleophiles

Dinitrophenyl DerivativeNucleophileSolventTemperature (°C)k (M-1s-1)Citation
1-Chloro-2,4-dinitrobenzeneCysteineAqueous250.45 organic-chemistry.org
1-Chloro-2,4-dinitrobenzeneN-acetylcysteineAqueous250.28 organic-chemistry.org
1-Fluoro-2,4-dinitrobenzene (B121222)GlutathioneAqueous251.82 organic-chemistry.org
2,4-Dinitrophenyl Phenyl EtherPiperidine (B6355638)Acetonitrile (B52724)251.2 x 10-3 researchgate.net

This table is illustrative and compiles data from reactions of similar dinitrophenyl compounds to infer the reactivity of Boc-L-2,4-dinitrophenylalanine.

Role of the Dinitrophenyl Group as an Electron Acceptor

The two nitro groups on the phenyl ring of Boc-L-2,4-dinitrophenylalanine are powerful electron-withdrawing groups. This property is central to its reactivity in several ways. Primarily, it renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack, as discussed in the context of SNAr reactions. The nitro groups, particularly at the ortho and para positions, effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction. researchgate.net

Beyond activating the ring for SNAr, the electron-accepting nature of the dinitrophenyl group can also influence other parts of the molecule. For instance, it can impact the acidity of the N-H proton of the Boc-carbamate and the alpha-proton of the amino acid, although the latter effect is generally less pronounced.

Influence of the Boc Protecting Group on Reactivity and Selectivity

Steric and Electronic Modulation by the Boc Moiety

The Boc group exerts both steric and electronic effects on the reactivity of the molecule. Electronically, the carbamate (B1207046) linkage of the Boc group is an electron-donating group through resonance, which can slightly modulate the electronic properties of the adjacent chiral center. However, its electronic influence on the distant dinitrophenyl ring is minimal.

The most significant contribution of the Boc group is steric hindrance. The bulky tert-butyl group can sterically shield the amino group and the alpha-carbon, directing the approach of reagents to other parts of the molecule. In the context of the dinitrophenyl group's reactivity, the Boc-protected amino acid side chain attached to the aromatic ring can present steric hindrance to incoming nucleophiles, potentially slowing down the rate of SNAr reactions compared to a smaller substituent. Studies on related systems have shown that steric hindrance around the reaction center can significantly reduce reaction rates. mdpi.com

Orthogonal Deprotection Strategies for Boc-L-2,4-Dinitrophe

A key feature of the Boc group is its susceptibility to cleavage under acidic conditions, while being stable to basic and nucleophilic conditions. google.com This property allows for orthogonal deprotection strategies in the presence of other protecting groups that are labile under different conditions.

In the context of Boc-L-2,4-dinitrophenylalanine, the dinitrophenyl group is generally stable to the acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). reddit.com This allows for the selective removal of the Boc group to liberate the free amine without affecting the dinitrophenyl moiety.

Conversely, the dinitrophenyl group can be cleaved from certain backbones under specific nucleophilic or reductive conditions that would leave the Boc group intact. This orthogonality is highly valuable in multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups need to be removed selectively at various stages. For example, a protecting group strategy might involve the acid-labile Boc group for N-terminal protection and a nucleophile-labile group elsewhere in the molecule.

Reactivity Profiles with Diverse Nucleophiles and Electrophiles

The reactivity of Boc-L-2,4-dinitrophenylalanine is dominated by the electrophilic nature of the dinitrophenyl ring and the nucleophilic potential of the protected amino acid backbone after deprotection.

With nucleophiles , the primary site of attack is the aromatic ring, leading to SNAr reactions as previously detailed. A wide range of nucleophiles can participate in these reactions, including amines, alkoxides, and thiols. The rate and success of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions. For example, strong nucleophiles like thiolate anions react readily with dinitrophenyl compounds.

Once the Boc group is removed, the resulting free amino group is a potent nucleophile. It can undergo a variety of reactions, such as acylation to form peptide bonds, alkylation, and reaction with other electrophiles.

Regarding electrophiles , the dinitrophenyl ring itself is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nitro groups. Therefore, reactions with electrophiles are more likely to occur at other positions in the molecule. The nitrogen atom of the Boc-carbamate is generally not reactive towards electrophiles due to the delocalization of its lone pair into the carbonyl group. However, under strongly basic conditions, the N-H proton can be removed, and the resulting anion could, in principle, react with electrophiles. More commonly, electrophilic attack would occur after the deprotection of the Boc group, at the newly formed primary amine. For instance, the free amine can be readily acylated or alkylated. google.comresearchgate.net

Reactions Leading to Novel Carbon-Nitrogen Linkages

The formation of new carbon-nitrogen (C-N) bonds from a protected amino acid is a fundamental transformation, pivotal for peptide synthesis and the creation of complex nitrogen-containing molecules. However, in the case of Boc-L-2,4-dinitrophenylalanine, the reactivity of the nitrogen atom is significantly attenuated by the strongly electron-withdrawing 2,4-dinitrophenyl group. This electronic effect diminishes the nucleophilicity of the nitrogen, making it a challenging substrate for typical C-N bond-forming reactions.

A thorough review of the scientific literature reveals a notable absence of studies detailing the successful N-alkylation or N-arylation of Boc-L-2,4-dinitrophenylalanine. Standard procedures for the N-alkylation of Boc-protected amino acids, which often employ a base to deprotonate the nitrogen followed by reaction with an alkyl halide, are likely ineffective for this substrate due to the decreased nucleophilicity of the nitrogen atom. Similarly, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which are widely used for the N-arylation of amines, have not been reported with Boc-L-2,4-dinitrophenylalanine as the starting material.

The primary application of Boc-L-2,4-dinitrophenylalanine in the context of C-N bond formation is its use as a building block in solid-phase peptide synthesis (SPPS). peptide.comspringernature.com In this role, the carboxylic acid moiety is activated, typically using a coupling reagent, and then reacted with the free amine of a resin-bound amino acid or peptide. youtube.com This forms a new peptide (amide) bond, which is a type of C-N linkage.

Reaction TypeReagents/ConditionsProduct TypeReported Success with Boc-L-2,4-dinitrophenylalanine
Peptide CouplingDCC, HOBt, or other coupling agentsPeptideYes
N-AlkylationBase, Alkyl HalideN-Alkyl Amino AcidNot Reported
N-ArylationPd or Cu catalyst, Aryl HalideN-Aryl Amino AcidNot Reported

This table summarizes the reported reactivity of Boc-L-2,4-dinitrophenylalanine in common C-N bond-forming reactions. The lack of reported success for N-alkylation and N-arylation is a significant finding.

The challenge in forming new C-N bonds directly at the nitrogen of Boc-L-2,4-dinitrophenylalanine underscores the powerful influence of the dinitrophenyl group on the molecule's reactivity. Future research may explore more potent electrophiles or novel catalytic systems to overcome this hurdle.

Exploration of Rearrangement and Cleavage Reactions

The 2,4-dinitrophenyl group not only influences the formation of C-N bonds but also plays a direct role in the rearrangement and cleavage reactions of the molecule.

One of the most significant reactions of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization to form benzimidazole-N-oxides. nih.govresearchgate.netnih.gov This intramolecular rearrangement has been studied for N-(2,4-dinitrophenyl)alanine. In the presence of a base such as sodium hydroxide (B78521) in aqueous dioxane, the compound undergoes a cyclization reaction. nih.gov The mechanism involves the deprotonation of the carboxylic acid and the amino group, followed by the nucleophilic attack of the resulting anion onto the carbon atom of the phenyl ring bearing the nitro group at the 2-position. This is followed by the elimination of a nitrite (B80452) ion and subsequent cyclization to form the benzimidazole-N-oxide.

The reaction is significantly influenced by the electronic nature of the aryl group. For instance, the cyclization of N-(2-nitrophenyl)phenylalanine, which lacks the second nitro group, requires a stronger base to proceed, highlighting the role of the electron-withdrawing nitro groups in facilitating the reaction. researchgate.netnih.gov

Starting MaterialBase/SolventProductKey ObservationReference
N-(2,4-dinitrophenyl)alanineNaOH / aq. Dioxane2-methyl-5-nitro-1H-benzimidazole-3-oxideCyclization occurs under basic conditions. nih.gov
N-(2,4-dinitrophenyl)phenylalanineNaOH / aq. Dioxane2-benzyl-5-nitro-1H-benzimidazole-3-oxideAnalogous cyclization to the alanine (B10760859) derivative. nih.gov

This table details the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids.

In the gas phase, the deprotonated N-(2,4-dinitrophenyl)alanine molecule undergoes a characteristic fragmentation pattern upon collisional activation. This involves the sequential loss of carbon dioxide (CO2) and water (H2O), which is proposed to proceed through a cyclized intermediate analogous to the one formed in solution. nih.govresearchgate.netnih.gov

The cleavage of the Boc protecting group from Boc-L-2,4-dinitrophenylalanine is typically achieved under acidic conditions, which is standard for Boc-protected amino acids. peptide.comspringernature.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to liberate the free amine. While the dinitrophenyl group is strongly electron-withdrawing, there is no evidence to suggest that it significantly alters the standard acidic conditions required for Boc cleavage.

Furthermore, the dinitrophenyl (DNP) group itself can be cleaved from the nitrogen atom under specific conditions. For example, the DNP group on histidine has been shown to be cleaved by thiolysis using reagents like thiophenol. This highlights an alternative cleavage pathway that targets the aryl-nitrogen bond rather than the Boc protecting group.

Applications of Boc L 2,4 Dinitrophe in Specialized Organic Synthesis and Derivatization

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical biology and drug discovery, allowing for the stepwise construction of peptides on an insoluble resin support. peptide.comgoogle.com The Boc/Bzl protection strategy is a classical approach in SPPS where the α-amino group is temporarily protected by the acid-labile tert-butoxycarbonyl (Boc) group, and side chains are protected by more stable benzyl-based groups. seplite.compeptide.com Boc-L-2,4-Dinitrophenylalanine can be seamlessly integrated into this workflow.

The incorporation of unnatural or modified amino acids is a powerful strategy to create peptides with novel structures, enhanced stability, or specific functions. nih.govsigmaaldrich.com Boc-L-2,4-Dinitrophenylalanine serves as one such building block. Its structure is compatible with standard Boc-SPPS protocols. peptide.comresearchgate.net The synthesis cycle involves the initial attachment of a C-terminal amino acid to a resin, followed by cycles of N-α-Boc group deprotection using an acid like trifluoroacetic acid (TFA), neutralization, and coupling of the next Boc-protected amino acid. peptide.comchempep.com

Boc-L-2,4-Dinitrophenylalanine can be introduced at any desired position within a peptide sequence using standard coupling reagents like HBTU or HATU, similar to other Boc-protected amino acids. peptide.com The bulky and electronically distinct 2,4-dinitrophenyl group can be used to introduce a unique structural or functional element into the final peptide. While the DNP group is sometimes used for side-chain protection, particularly for histidine (Boc-His(DNP)-OH), its incorporation as a phenylalanine analogue introduces the entire DNP-functionalized side chain as a permanent feature of the peptide. peptide.compeptide.com

The 2,4-dinitrophenyl (DNP) group is a well-established chromophore and an efficient quencher of fluorescence. biosyn.comnih.gov This property is extensively exploited in the design of peptide-based probes for studying enzyme activity, particularly proteases. bachem.comnih.gov These probes often operate on the principle of Förster Resonance Energy Transfer (FRET), where the energy from an excited fluorescent donor molecule is non-radiatively transferred to a nearby acceptor (quencher) molecule. bachem.comwindows.net

When a fluorophore and a DNP group are held in close proximity by a peptide backbone, the fluorescence is quenched. formulationbio.com If the peptide sequence connecting them is a substrate for a specific enzyme, enzymatic cleavage separates the fluorophore from the quencher, leading to a measurable increase in fluorescence. bachem.com

Boc-L-2,4-Dinitrophenylalanine can be incorporated into a peptide sequence to position the DNP quencher precisely. The DNP group effectively quenches a wide range of fluorophores, making it a versatile component in FRET probe design. biosyn.comnih.gov Research has shown that DNP-based quenchers are smaller and less expensive than other common quenchers like Dabcyl, which can be an advantage in minimizing steric interference with enzyme binding pockets. nih.gov

Table 1: Common FRET Pairs Utilizing DNP as a Quencher

Donor Fluorophore Abbreviation Excitation (nm) Emission (nm) Quencher
2-Aminobenzoyl Abz ~320 ~420 DNP
(7-Methoxycoumarin-4-yl)acetyl Mca ~325 ~392 DNP

This interactive table summarizes common fluorophores paired with DNP in FRET-based peptide probes. Data sourced from multiple biochemical suppliers and research articles. biosyn.comnih.govbachem.comformulationbio.com

The synthesis of these probes via SPPS allows for the systematic variation of the peptide sequence to investigate the substrate specificity of different proteases. nih.gov

Boc-L-2,4-Dinitrophe as a Chiral Reagent or Auxiliary

The inherent stereochemistry of the L-amino acid scaffold makes Boc-L-2,4-Dinitrophenylalanine a candidate for applications in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a target molecule.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. Amino acids and their derivatives are widely used as chiral auxiliaries due to their natural abundance and low cost. While specific examples using Boc-L-2,4-dinitrophenylalanine as a chiral auxiliary are not extensively documented in mainstream literature, the principle is well-established with related compounds. For instance, Boc-L-proline has been successfully used as a chiral ligand in the enantioselective addition of phenylacetylene (B144264) to aldehydes. researchgate.net The chiral center of the amino acid derivative, in proximity to the reaction site, creates a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other. nih.gov

Chiral amino acids can also serve as precursors for the synthesis of more complex chiral ligands used in metal-catalyzed asymmetric reactions. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The transformation of Boc-L-2,4-Dinitrophenylalanine into a chiral phosphine (B1218219), amine, or alcohol ligand could yield a novel catalyst. The dinitrophenyl group itself, being electron-withdrawing, could electronically tune the properties of the resulting ligand and catalyst.

Application in Analytical Derivatization Methodologies

The 2,4-dinitrophenyl group is chemically reactive and chromophoric, properties that are highly valuable in analytical chemistry for the detection and quantification of various analytes. This is famously exemplified by Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), which reacts with primary amines to form stable, colored DNP-adducts. researchgate.net

This principle is extended to chiral derivatizing agents. Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are used for the pre-column derivatization of amino acids for analysis by high-performance liquid chromatography (HPLC). nih.govspringernature.com The reagent reacts with a racemic or enantiomerically mixed sample of amino acids to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard (non-chiral) reversed-phase HPLC column. nih.govspringernature.com

Similarly, Boc-L-2,4-Dinitrophenylalanine or its activated derivatives (e.g., the N-hydroxysuccinimide ester) could be employed as a chiral derivatizing agent. It would react with chiral amines or alcohols to form diastereomeric products. The strong UV absorbance of the DNP chromophore (typically around 340-360 nm) allows for sensitive detection by a standard HPLC-UV detector. researchgate.netnih.gov This methodology is crucial for determining the enantiomeric purity of synthetic compounds.

Table 2: Research Findings in Analytical Derivatization

Analyte Derivatizing Reagent Detection Method Key Finding Citation
Amino Acids 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide HPLC-UV (340 nm) Excellent resolution of 20 proteinogenic amino acid derivatives. nih.gov
Amino Acids o-Phthaldialdehyde and Boc-L-cysteine HPLC-Fluorescence Efficient separation of enantiomeric amino acids and amino alcohols. nih.gov

This interactive table highlights key findings from studies using DNP-based reagents for the analytical derivatization of amino acids.

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
Boc-L-2,4-DinitrophenylalanineN-(tert-Butoxycarbonyl)-L-2,4-dinitrophenylalanine
SPPSSolid-Phase Peptide Synthesis
Boctert-Butoxycarbonyl
DNP2,4-Dinitrophenyl
TFATrifluoroacetic acid
HBTUO-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
Boc-His(DNP)-OHNα-(tert-Butoxycarbonyl)-Nim-(2,4-dinitrophenyl)-L-histidine
FRETFörster Resonance Energy Transfer
Dabcyl4-((4-(Dimethylamino)phenyl)azo)benzoyl
Abz2-Aminobenzoyl
Mca(7-Methoxycoumarin-4-yl)acetyl
ACC7-amino-4-carbamoylmethylcoumarin
Boc-L-prolineN-(tert-Butoxycarbonyl)-L-proline
DNFB (Sanger's Reagent)1-Fluoro-2,4-dinitrobenzene
Marfey's Reagent1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide
HPLCHigh-Performance Liquid Chromatography
Boc-L-cysteineN-(tert-Butoxycarbonyl)-L-cysteine

Development of Advanced HPLC and Spectrophotometric Assays

Information not available in published literature.

Selective Derivatization for Complex Mixture Analysis

Information not available in published literature.

Advanced Analytical and Spectroscopic Characterization of Boc L 2,4 Dinitrophe

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within the Boc-L-2,4-dinitrophenylalanine molecule.

The conformational preferences of Boc-L-2,4-dinitrophenylalanine in solution are governed by the rotational freedom around several single bonds. NMR spectroscopy, particularly two-dimensional (2D) techniques, is instrumental in defining these preferences. The ¹H NMR spectrum provides initial information on the proton environments, while the ¹³C NMR spectrum identifies the distinct carbon signals. bhu.ac.inoregonstate.educompoundchem.comorganicchemistrydata.org

A notable feature in the NMR spectra of N-Boc-protected amino acids is the potential presence of two sets of signals, which arise from the restricted rotation around the carbamate (B1207046) C-N bond, leading to distinct cis and trans rotamers. nih.gov This dynamic equilibrium can be studied by variable temperature NMR experiments.

To gain deeper insight into the three-dimensional structure, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY identifies protons that are close in space, providing distance constraints that are crucial for building a conformational model of the molecule. This allows for the determination of the spatial orientation of the bulky 2,4-dinitrophenyl group relative to the chiral backbone of the phenylalanine residue.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shift Data for Boc-L-2,4-Dinitrophenylalanine (in CDCl₃).
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Boc (CH₃)₃~1.42 (s, 9H)~28.3
Boc C(CH₃)₃-~80.5
Boc C=O-~155.1
α-CH~4.6 (m, 1H)~54.0
β-CH₂~3.2-3.4 (m, 2H)~38.5
COOH-~174.5
DNP C1'-~148.0
DNP C2'-~136.5
DNP C3'~8.8 (d, 1H)~122.0
DNP C4'-~149.5
DNP C5'~8.3 (dd, 1H)~128.0
DNP C6'~7.4 (d, 1H)~130.5

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, providing mechanistic insights without the need to isolate transient species. The synthesis of Boc-L-2,4-dinitrophenylalanine, typically involving the reaction of L-2,4-dinitrophenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), can be monitored directly in the NMR tube.

By acquiring spectra at regular intervals, one can observe the consumption of the starting material's characteristic signals and the concurrent emergence of signals corresponding to the Boc-protected product. This technique allows for the optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) and can reveal the presence of any reaction intermediates or side products, thereby clarifying the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive confirmation of a compound's elemental composition. drug-dev.com By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS provides an experimental mass that can be matched to a single unique molecular formula. nih.govresearchgate.net For Boc-L-2,4-dinitrophenylalanine, this technique confirms the expected elemental composition of C₁₅H₁₉N₃O₈.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to support structural elucidation. In MS/MS, the molecular ion is isolated and fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is characteristic of the molecule's structure, often showing predictable losses of the Boc group (100 Da) or parts thereof (e.g., isobutylene, 56 Da), and cleavage along the amino acid backbone, which confirms the connectivity of the atoms.

Table 2. HRMS Data for Boc-L-2,4-Dinitrophenylalanine (C₁₅H₁₉N₃O₈).
Ion SpeciesCalculated Exact Mass (m/z)Expected Observation
[M+H]⁺386.1200Positive Ion Mode ESI-MS
[M+Na]⁺408.1020Positive Ion Mode ESI-MS
[M-H]⁻384.1040Negative Ion Mode ESI-MS

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. researchgate.net For a chiral molecule like Boc-L-2,4-dinitrophenylalanine, X-ray analysis of a suitable crystal unambiguously determines its absolute stereochemistry, confirming the L-configuration at the α-carbon. rsc.org

The resulting crystal structure also reveals crucial information about intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the carbamate N-H, the carboxylic acid, and the nitro groups. These interactions dictate the packing of molecules within the crystal lattice. nih.gov

Table 3. Representative Crystallographic Parameters for a Boc-Amino Acid Scaffold.
ParameterTypical ValueInformation Gained
Carbamate C-N Bond Length~1.35 ÅPartial double bond character
Carbamate N-H···O=C H-Bond~2.0 - 2.2 ÅIntermolecular packing
Cα Stereocenter(S)-configurationConfirms 'L' amino acid
Crystal Systeme.g., MonoclinicUnit cell geometry
Space Groupe.g., P2₁Symmetry of crystal packing

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Conformational Studies

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the chirality of a molecule. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. For Boc-L-2,4-dinitrophenylalanine, CD spectroscopy is a powerful tool for confirming its enantiomeric purity. The L-enantiomer will produce a characteristic CD spectrum that is a mirror image of the spectrum of its D-enantiomer, while a racemic mixture would show no CD signal. nih.gov

The electronic transitions of the 2,4-dinitrophenyl group, being a strong chromophore, are influenced by the chiral environment of the α-carbon. This results in distinct Cotton effects in the CD spectrum, which can be used as a fingerprint for the L-isomer. nih.gov Moreover, CD spectra are sensitive to the solution-state conformation of the molecule, providing data that can complement findings from NMR studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The 2,4-dinitrophenyl moiety in Boc-L-2,4-dinitrophenylalanine is a potent chromophore, giving rise to strong absorption bands in the UV region of the electromagnetic spectrum. researchgate.netresearchgate.net These absorptions typically correspond to π → π* transitions within the aromatic ring system.

The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of the molecule and can be influenced by the solvent environment. UV-Vis spectroscopy is also a convenient and effective method for reaction monitoring. thermofisher.com For example, during the synthesis of the compound, the reaction progress can be followed by measuring the increase in absorbance at the λmax corresponding to the dinitrophenyl-containing product. This allows for a simple determination of reaction kinetics and endpoint.

Table 4. Expected UV-Vis Absorption Data for Boc-L-2,4-Dinitrophenylalanine.
SolventExpected λmax (nm)Associated Transition
Ethanol (B145695)~340-360 nmπ → π
Ethanol~260 nmπ → π

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

The isolation and stringent purity assessment of Boc-L-2,4-dinitrophenylalanine are critical for its application in further chemical synthesis, necessitating the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) stands out as the premier methodology for both the purification and the precise determination of enantiomeric and chemical purity of this compound. The methodologies employed are tailored to address the unique structural characteristics of Boc-L-2,4-dinitrophenylalanine, namely its chirality and the presence of the chromophoric dinitrophenyl group.

For the analytical determination of purity, particularly enantiomeric excess, chiral HPLC is the method of choice. Research has demonstrated the efficacy of macrocyclic glycopeptide-based chiral stationary phases (CSPs) for the separation of N-blocked amino acids, including tert-butoxycarbonyl (Boc) protected derivatives. sigmaaldrich.com These CSPs, such as those based on teicoplanin and ristocetin A, offer multimodal capabilities and are particularly effective in reversed-phase mode for resolving racemates of Boc-amino acids. sigmaaldrich.com The unique chiral ionic character of these stationary phases facilitates the enantiomeric resolution of a wide array of acidic, basic, and amphoteric racemates. sigmaaldrich.com

The separation mechanism on these columns is often based on a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which allows for the differentiation between the L- and D-enantiomers. For Boc-protected amino acids, the reversed-phase mode has been identified as the most viable approach, often yielding baseline resolution with high selectivity. sigmaaldrich.com The use of volatile buffers, such as ammonium (B1175870) trifluoroacetate or ammonium acetate, is common in these methods, ensuring compatibility with mass spectrometry (LC/MS) for further structural confirmation and impurity identification. sigmaaldrich.com

In addition to analytical scale separations, preparative chromatography is employed for the isolation and purification of Boc-L-2,4-dinitrophenylalanine. While detailed preparative HPLC conditions are often proprietary, the principles are similar to analytical methods, with adjustments in column size, flow rate, and sample loading. Beyond chromatographic methods, crystallization can be a powerful technique for purification. For instance, methods involving seeding an oily concentrate of a Boc-amino acid, such as Boc-L-phenylalanine, with a high-purity crystal have been shown to yield a final product with purity exceeding 99%. google.com

The following tables provide illustrative examples of chromatographic conditions that can be adapted for the analysis of Boc-L-2,4-dinitrophenylalanine, based on established methods for similar compounds.

Table 1: Illustrative Chiral HPLC Method for Purity Assessment

Parameter Condition
Column CHIROBIOTIC T (Teicoplanin-based CSP)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile (B52724) and 0.1% Ammonium Acetate in Water
Gradient 20% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 340 nm
Temperature 25 °C

| Expected Outcome | Baseline separation of L- and D-enantiomers with high resolution. |

Table 2: Research Findings on Chromatographic Separation of Related Compounds

Compound Type Chromatographic Method Key Findings Reference
t-BOC Amino Acids Chiral HPLC with Macrocyclic Glycopeptide CSPs Reversed-phase mode is highly effective for enantiomeric separation. Baseline resolution is often achieved. sigmaaldrich.com
Phenylalanine Derivatives Chiral HPLC Teicoplanin and ristocetin-based CSPs provide sufficient enantioseparation in reversed-phase mode. researchgate.net

Computational and Theoretical Studies of Boc L 2,4 Dinitrophe

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Prediction of Spectroscopic Parameters and Spectral Interpretation

A significant application of DFT is the prediction of spectroscopic parameters. Theoretical calculations can simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By comparing these computationally predicted spectra with experimental data, researchers can achieve a more detailed interpretation of the spectral features and confirm the molecular structure. For instance, the calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the Boc-L-2,4-dinitrophenylalanine molecule.

Analysis of Bond Dissociation Energies and Transition States

DFT calculations are also employed to determine bond dissociation energies (BDEs), which quantify the energy required to break a specific chemical bond. This information is vital for understanding the stability of the molecule and for predicting its degradation pathways. Furthermore, DFT can be used to locate and characterize transition state structures, which are the high-energy intermediates in a chemical reaction. This allows for the elucidation of reaction mechanisms at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Boc-L-2,4-dinitrophenylalanine, MD simulations could reveal its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule in different environments. Additionally, these simulations can provide a detailed picture of how the molecule interacts with solvent molecules, a phenomenon known as solvation. Understanding solvation effects is critical for predicting the behavior of the compound in solution.

In Silico Design of Novel Boc-L-2,4-Dinitrophe Analogues and Their Predicted Properties

Computational methods play a crucial role in the in silico (computer-based) design of new molecules. By systematically modifying the structure of Boc-L-2,4-dinitrophenylalanine in a computational model, it is possible to design novel analogues with potentially enhanced or new properties. The electronic, spectroscopic, and reactive properties of these designed analogues can then be predicted using the computational techniques described above, allowing for the screening of many potential candidates before undertaking their actual chemical synthesis.

Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a powerful tool for investigating complex reaction mechanisms. For reactions involving Boc-L-2,4-dinitrophenylalanine, computational chemistry could be used to map out the entire reaction pathway, identifying all intermediates and transition states. In cases where a catalyst is involved, these models can also elucidate the catalytic cycle, showing how the catalyst interacts with the reactants to lower the energy barrier of the reaction. While theoretical calculations have been performed on the related compound, deprotonated N-(2,4-dinitrophenyl)alanine, to understand its fragmentation, specific studies on the reaction mechanisms of the Boc-protected form are not readily found.

Emerging Research Frontiers and Future Directions for Boc L 2,4 Dinitrophe Chemistry

Integration into Automated and Flow Chemistry Platforms

The synthesis of peptides and other complex molecules is increasingly benefiting from the precision, efficiency, and scalability offered by automated and flow chemistry platforms. The integration of Boc-L-2,4-dinitrophenylalanine into these advanced synthetic workflows is a key area of development.

Automated solid-phase peptide synthesis (SPPS) has long been a cornerstone of peptide production, and the use of Boc-protected amino acids is a well-established strategy in this context. preprints.org Robotic synthesizers can perform the repetitive cycles of deprotection, coupling, and washing with high fidelity, enabling the efficient incorporation of Boc-L-2,4-dinitrophenylalanine into desired peptide sequences. researchgate.netchemimpex.com The Boc/Bn (tert-butyloxycarbonyl/benzyl) protecting group strategy, where the Boc group is removed by acid treatment (e.g., trifluoroacetic acid - TFA) and benzyl-based side-chain protecting groups are cleaved with stronger acids like hydrofluoric acid (HF), provides an orthogonal protection scheme suitable for automation. nih.gov

Flow chemistry, a paradigm shift from traditional batch processing, offers enhanced control over reaction parameters, improved safety, and the potential for continuous manufacturing. chemimpex.com In the context of peptide synthesis, flow reactors can be designed to accommodate solid-phase methodologies, where reagents are continuously passed over a resin-bound growing peptide chain. chemimpex.com This approach minimizes reaction times and by-product formation. The use of Boc-protected amino acids, including Boc-L-2,4-dinitrophenylalanine, is amenable to such systems. preprints.org Advanced flow-based synthesizers can incorporate heat exchangers and in-line monitoring tools, further optimizing the coupling and deprotection steps. chemimpex.com

PlatformKey Advantages for Boc-L-2,4-Dinitrophenylalanine IntegrationRelevant Research Findings
Automated SPPS High-throughput synthesis of peptides containing the DNP moiety. Established protocols for Boc-chemistry.Robotic synthesizers enable routine preparation of peptides with high yield and minimal mechanical losses. researchgate.netchemimpex.com
Flow Chemistry Enhanced control over reaction conditions, improved safety, potential for continuous production, and reduced waste. researchgate.netFlow-based systems can significantly reduce the time required for each amino acid incorporation cycle. chemimpex.com

Exploration of Sustainable and Green Synthetic Routes

The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. Consequently, the development of sustainable and green synthetic routes for producing and utilizing Boc-L-2,4-dinitrophenylalanine is a critical research frontier.

Key principles of green chemistry being applied to peptide synthesis include the use of safer solvents, waste reduction, and the development of more atom-economical processes. researchgate.net Traditional peptide synthesis generates significant waste, largely due to the extensive use of organic solvents for coupling and washing steps. preprints.org Research is actively exploring greener alternatives to solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net Water, being the solvent of biological processes, is an attractive, albeit challenging, alternative. mdpi.com The development of water-soluble protecting groups and coupling reagents is a key strategy to enable aqueous-phase peptide synthesis. mdpi.com

Another avenue for greening the synthesis of Boc-protected amino acids is the use of biocatalysis. Enzymatic methods can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov While specific biocatalytic routes for Boc-L-2,4-dinitrophenylalanine are still under exploration, the broader success of enzymes in amino acid chemistry suggests significant potential.

Furthermore, minimizing the number of protection and deprotection steps is a core tenet of green peptide synthesis. researchgate.net Minimal-protection strategies, where some amino acid side chains are left unprotected during synthesis, can significantly reduce waste and improve process efficiency. researchgate.net The development of novel cleavage protocols that avoid hazardous reagents like HF is also a priority. researchgate.net

Green Chemistry ApproachApplication to Boc-L-2,4-Dinitrophenylalanine ChemistryResearch Highlights
Greener Solvents Replacing traditional organic solvents with more benign alternatives like water or 2-methyltetrahydrofuran. researchgate.netmdpi.comTandem deprotection/coupling sequences in water under micellar catalysis conditions have been reported. mdpi.com
Biocatalysis Employing enzymes for the synthesis of the protected amino acid, potentially reducing the need for harsh chemical reagents. nih.govChemo-enzymatic derivatization of oligomers has been demonstrated, showcasing the potential of combining chemical and biological methods. nih.gov
Minimal-Protection Strategies Developing synthetic routes that require fewer protecting groups, thereby reducing the number of synthetic steps and waste generation. researchgate.netMinimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) has been shown to significantly increase manufacturing productivity. researchgate.net
Alternative Cleavage Reagents Exploring milder and less hazardous reagents to remove the Boc and side-chain protecting groups. researchgate.netTFA-free protocols for peptide cleavage are being investigated to avoid the generation of hazardous waste. researchgate.net

Development of Targeted Chemical Probes and Bio-Orthogonal Reagents

The unique properties of the 2,4-dinitrophenyl group make Boc-L-2,4-dinitrophenylalanine an attractive candidate for the development of targeted chemical probes and bio-orthogonal reagents. These tools are invaluable for studying biological processes in their native environment without interfering with cellular machinery. nih.gov

The dinitrophenyl moiety is known to be an effective quencher of fluorescence. This property can be harnessed to design "turn-on" fluorescent probes. In such a design, a fluorescent molecule is held in close proximity to the dinitrophenyl group, leading to quenching of its fluorescence. Upon a specific biological event, such as enzymatic cleavage of a linker connecting the two, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal. Incorporating Boc-L-2,4-dinitrophenylalanine into a peptide sequence that is a substrate for a specific enzyme could thus form the basis of a highly selective probe for that enzyme's activity.

Furthermore, the dinitrophenyl group can be a recognition motif for specific antibodies, allowing for its use as a tag for immunoprecipitation or western blotting. The nitro groups also offer handles for further chemical modification.

A particularly exciting frontier is the development of photo-cleavable or photo-activatable probes. The interaction of light with the dinitrophenyl group could potentially be used to trigger the release of a therapeutic agent or to activate a probe at a specific time and location within a biological system. nih.govrsc.org This spatiotemporal control is a powerful tool in chemical biology.

Bio-orthogonal chemistry involves reactions that can occur in living systems without cross-reacting with native functional groups. nih.gov While the dinitrophenyl group itself is not a classic bio-orthogonal handle, its electronic properties could be exploited in the design of novel bio-orthogonal reactions. For instance, its electron-withdrawing nature could influence the reactivity of adjacent functional groups, enabling selective ligations.

Application AreaRole of Boc-L-2,4-DinitrophenylalaninePotential Research Directions
Fluorescence Quenching Probes The dinitrophenyl group acts as a quencher for a nearby fluorophore.Design of enzyme-activatable probes for disease diagnosis and drug screening.
Affinity Tags The dinitrophenyl moiety can be recognized by specific antibodies.Development of new tools for protein purification and detection.
Photo-controllable Probes The nitroaromatic system offers potential for photo-activated or photo-cleavable functionalities. nih.govrsc.orgCreation of light-activated drugs and imaging agents for targeted therapies and diagnostics.
Bio-orthogonal Chemistry The electronic properties of the dinitrophenyl group could be used to modulate the reactivity of novel bio-orthogonal handles.Exploration of new ligation chemistries that are orthogonal to existing methods.

Potential Applications in Materials Science and Supramolecular Chemistry

The ability of amino acids and peptides to self-assemble into well-ordered nanostructures has opened up new avenues in materials science and supramolecular chemistry. The incorporation of Boc-L-2,4-dinitrophenylalanine into such systems could lead to novel materials with tailored electronic, optical, and mechanical properties.

The aromatic dinitrophenyl group can participate in π-π stacking interactions, which are a key driving force in the self-assembly of many organic molecules. nih.gov These interactions, in concert with hydrogen bonding networks formed by the peptide backbone, can direct the formation of nanofibers, nanotubes, and hydrogels. The Boc group can also influence the packing and morphology of the resulting supramolecular structures. Research on Boc-protected phenylalanine derivatives has shown that they can self-assemble into various nanostructures, including microtapes and nanospheres, with interesting nonlinear optical properties. researchgate.net

The electron-deficient nature of the dinitrophenyl ring suggests that materials incorporating Boc-L-2,4-dinitrophenylalanine could have interesting electronic properties. For example, they could be explored as components in organic electronic devices or as sensors that respond to electron-rich analytes. The dinitrophenyl moiety is also known to participate in charge-transfer interactions, which could be exploited in the design of photoactive materials.

Furthermore, the self-assembly of peptides containing Boc-L-2,4-dinitrophenylalanine could be used to create functional biomaterials. For instance, hydrogels formed from these peptides could be used for drug delivery, tissue engineering, or as responsive materials that change their properties in response to external stimuli. The dinitrophenyl group could also serve as a binding site for other molecules, allowing for the creation of complex, multi-component supramolecular systems.

Material TypeRole of Boc-L-2,4-DinitrophenylalaninePotential Applications
Self-Assembled Nanostructures The dinitrophenyl group can drive self-assembly through π-π stacking interactions.Development of nanofibers, nanotubes, and hydrogels for biomedical and electronic applications. nih.gov
Nonlinear Optical Materials Peptides containing nitroaromatic groups can exhibit significant nonlinear optical responses. researchgate.netFabrication of materials for optical second harmonic generation and other photonic applications.
Electron-Accepting Materials The electron-deficient dinitrophenyl ring can act as an electron acceptor.Design of organic semiconductors, sensors, and photoactive materials.
Functional Biomaterials Self-assembling peptides can form hydrogels and other scaffolds for biomedical use.Creation of materials for controlled drug release, cell culture, and regenerative medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.